REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[Br:6][C:7]1[S:15][C:14]2[CH:13]=[CH:12][NH:11][C:10](=O)[C:9]=2[CH:8]=1>>[Br:6][C:7]1[S:15][C:14]2[CH:13]=[CH:12][N:11]=[C:10]([Cl:3])[C:9]=2[CH:8]=1
|
Name
|
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(NC=CC2S1)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C(=NC=CC2S1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 g | |
YIELD: PERCENTYIELD | 80.7% | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |